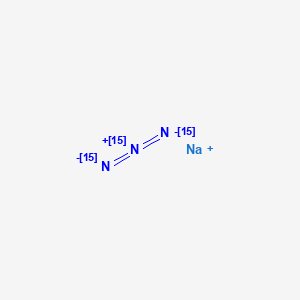

Sodium Azide-15N3

Description

Properties

IUPAC Name |

sodium;bis(15N)(azanidylidene)(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N3.Na/c1-3-2;/q-1;+1/i1+1,2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIPVTKHYLBLMZ-HCULJTSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=[N-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N-]=[15N+]=[15N-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858397 | |

| Record name | Sodium (~15~N_3_)azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.9900960 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015486-10-8 | |

| Record name | Sodium (~15~N_3_)azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Sodium Azide-15N3 and its chemical properties

An In-Depth Technical Guide to Sodium Azide-¹⁵N₃ for Advanced Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Sodium Azide-¹⁵N₃ (Na¹⁵N₃), an isotopically labeled inorganic compound crucial for modern chemical biology and advanced imaging techniques. We will delve into its core chemical properties, synthesis, and pivotal applications, emphasizing the causality behind experimental choices to ensure both technical accuracy and field-proven insights.

Introduction: The Significance of ¹⁵N₃ Isotopic Labeling

Sodium azide, NaN₃, is a well-established reagent in organic synthesis, primarily as a source of the versatile azide functional group.[1] The isotopic enrichment of this compound to Sodium Azide-¹⁵N₃, where all three nitrogen atoms are the heavy isotope ¹⁵N, elevates its utility from a simple synthetic precursor to a powerful diagnostic and tracking tool.

The significance of the ¹⁵N label is threefold:

-

Nuclear Magnetic Resonance (NMR) Active: The ¹⁵N nucleus has a nuclear spin of ½, making it NMR-active. Unlike the quadrupolar and often broad-signaled ¹⁴N nucleus, ¹⁵N provides sharp, distinct signals, enabling high-resolution spectroscopic analysis.[2]

-

Mass Spectrometry Tracer: The increased mass allows for the unambiguous tracking of the azide group through complex reaction pathways and biological systems using mass spectrometry.

-

Hyperpolarization for MRI: The ¹⁵N₃-azide group has been identified as a powerful "spin storage" tag for hyperpolarized Magnetic Resonance Imaging (HP-MRI), a technique that can boost MRI signal intensity by several orders of magnitude.[3] This opens avenues for real-time, in-vivo metabolic imaging.[3]

This guide will explore how these fundamental advantages are leveraged in cutting-edge research.

Core Chemical & Physical Properties

Sodium Azide-¹⁵N₃ is a colorless, odorless crystalline solid.[4][5] Its fundamental properties are similar to its unlabeled counterpart, with the primary difference being its molecular weight due to the isotopic enrichment.

| Property | Value | Source(s) |

| Chemical Formula | Na¹⁵N₃ | [6] |

| Molecular Weight | ~68.01 g/mol | [6] |

| Appearance | Colorless to white crystalline solid | [4][5] |

| Decomposition Temp. | Decomposes above 275-300°C | [1][7][8] |

| Crystal Structure | Hexagonal | [9] |

| Primary Hazard | Acutely toxic, mutagen, explosive potential | [8][10] |

Solubility Profile

The solubility of sodium azide is critical for its use in both aqueous biological systems and organic synthesis.

| Solvent | Solubility | Source(s) |

| Water | Highly soluble (40.8 g/100 mL at 20°C) | [11][12] |

| Liquid Ammonia | Soluble / Very Soluble | [12][13] |

| Ethanol | Slightly soluble (0.22 g/100 mL at 0°C) | [11][13] |

| Methanol | Soluble (3.14 g/100 mL at 25°C) | [12] |

| Diethyl Ether | Insoluble | [13] |

Reactivity and Stability

-

Thermal Stability: While stable at room temperature, Sodium Azide-¹⁵N₃ is thermally unstable and undergoes violent decomposition when heated above its decomposition temperature (approximately 300°C), yielding elemental sodium and nitrogen gas.[1][8] This property is famously exploited in automobile airbags.[1][8]

-

Reaction with Acids: A critical and hazardous reaction occurs upon contact with strong acids, which protonates the azide anion to form hydrazoic acid (H¹⁵N₃).[11][14] Hydrazoic acid is a highly toxic, volatile, and dangerously explosive liquid.[8][14][15]

-

Reaction with Metals: Sodium azide solutions react with heavy metals such as lead, copper, silver, and mercury to form their respective metal azides.[14][15] These salts are often highly sensitive and can detonate upon shock or friction. This necessitates the avoidance of metal spatulas and storage containers and prohibits disposal down drains with copper or lead plumbing.[8][10]

-

Reaction with Halogenated Solvents: Azides can react with halogenated solvents like dichloromethane or chloroform to form explosive di- and triazidomethanes.[8][15]

Synthesis of Sodium Azide-¹⁵N₃

The primary challenge in synthesizing Na¹⁵N₃ is the efficient and complete incorporation of the ¹⁵N isotope into all three positions of the azide anion. A key, effective method involves the oxidation of fully labeled hydrazine with a labeled nitrosating agent.

A common and effective laboratory-scale synthesis is adapted from established procedures.[2][16] It begins with commercially available (¹⁵N)₂-hydrazine and a ¹⁵N-labeled nitrite source.

Synthetic Workflow Diagram

Caption: Synthesis workflow for Sodium Azide-¹⁵N₃.

Detailed Synthesis Protocol

This protocol is an illustrative example adapted from the literature and must be performed by trained personnel with appropriate safety precautions.[16]

-

Preparation of Sodium Ethoxide: In a two-neck round-bottom flask under an inert atmosphere, add sodium metal portion-wise to absolute ethanol over an ice-water bath. Stir until all sodium has been consumed.

-

In Situ Generation of ¹⁵N-Isoamyl Nitrite: In a separate flask, dissolve Sodium Nitrite-¹⁵N in water. Cool in an ice-water bath and add 3-methyl-1-butanol (isoamyl alcohol). Add sulfuric acid dropwise with vigorous stirring. The reaction will form ¹⁵N-isoamyl nitrite.

-

Azide Formation: To the sodium ethoxide solution from Step 1, add (¹⁵N)₂-hydrazine monohydrate, followed by the crude ¹⁵N-isoamyl nitrite solution from Step 2.

-

Reaction and Precipitation: Heat the reaction mixture (e.g., to 60°C) for several hours. A white solid, Sodium Azide-¹⁵N₃, will precipitate.

-

Isolation: Cool the mixture in an ice-water bath, filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the final product.

Key Applications in Research & Drug Development

The unique properties of the ¹⁵N₃-azide group make it a cornerstone reagent for a variety of advanced applications.

Precursor for Labeled Biomolecules

Sodium Azide-¹⁵N₃ is the primary reagent for introducing the ¹⁵N₃-azide functional group into target molecules via nucleophilic substitution. This allows for the synthesis of a vast library of labeled biomolecules, including amino acids, carbohydrates, lipids, and drug candidates like Azidothymidine (AZT).[2] The azide serves as a stable, bioorthogonal chemical handle that can be tracked or further modified.

Hyperpolarized MRI (HP-MRI)

HP-MRI requires molecular probes with long spin-lattice relaxation times (T₁) to maintain the hyperpolarized state long enough for imaging. The (¹⁵N)₃-azide group has emerged as a superior tag for this purpose.[3]

-

Long T₁ Lifetimes: Molecules tagged with (¹⁵N)₃-azide exhibit remarkably long hyperpolarization lifetimes, up to nearly 10 minutes in some cases.[3]

-

Distinct Signals: The three nitrogen atoms (α, β, γ) of the azide are chemically distinct and provide separate, resolvable peaks in a ¹⁵N-NMR spectrum, allowing for multi-point detection from a single tag.[2]

-

Broad Applicability: This technique has been successfully applied to a diverse range of biologically important molecules, including choline, glucose derivatives, and amino acids, demonstrating its potential as a universal tag for metabolic imaging.[3]

Bioorthogonal "Click" Chemistry

The azide functional group is one half of the most prominent "click" chemistry reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[17][18] This reaction forms a stable triazole linkage and is highly specific, efficient, and bioorthogonal (it does not interfere with native biological processes).[18] Using a ¹⁵N₃-labeled azide allows researchers to:

-

Track Conjugation: Monitor the success and location of bioconjugation events using ¹⁵N NMR or mass spectrometry.

-

Develop Multimodal Probes: The azide can be used to "click" a fluorescent dye or other imaging agent onto a ¹⁵N₃-labeled drug molecule, creating a probe that can be detected by multiple imaging modalities.[2]

It is important to note that free sodium azide (NaN₃) in the reaction buffer can interfere with click reactions by competing with the desired organic azide, reducing labeling efficiency.[19] Therefore, its use as a preservative should be avoided in buffers intended for click chemistry.[19]

Workflow: Biomolecule Labeling via Click Chemistry

Caption: General workflow for labeling a biomolecule with a probe using ¹⁵N₃-azide and click chemistry.

Safety, Handling, and Disposal

WARNING: Sodium Azide is an acutely toxic and potentially explosive substance. All handling must be conducted within a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Health Hazards

-

Acute Toxicity: Sodium azide is fatal if swallowed, inhaled, or absorbed through the skin.[20] Its toxicity is comparable to that of alkali cyanides, inhibiting cytochrome oxidase in the mitochondrial electron transport chain.[8]

-

Symptoms of Exposure: Exposure can cause dizziness, headache, nausea, low blood pressure, and in severe cases, convulsions, respiratory failure, and death.[7][10]

Physical & Reactivity Hazards

-

Explosion Risk: Avoid shock, friction, and heating.[7][15] Do not allow contact with heavy metals, as this can form shock-sensitive explosive salts.[10][14]

-

Acid Incompatibility: Contact with acids liberates highly toxic and explosive hydrazoic acid gas.[21][22] Store separately from all acids.

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Mandated PPE includes a lab coat, chemical splash goggles, a face shield, and two pairs of nitrile gloves.[10]

-

Engineering Controls: Always handle solid sodium azide and concentrated solutions in a chemical fume hood.

-

Tools and Containers: Use only non-metal (e.g., glass, plastic, ceramic) spatulas and containers.[10]

-

Storage: Store in a tightly closed, non-metal container in a cool, dry, well-ventilated area away from acids and incompatible materials.

Spill and Waste Disposal Protocol

NEVER dispose of sodium azide down the drain.[10][11] All waste and contaminated materials must be treated as hazardous waste. Excess azide must be chemically quenched before disposal.

Illustrative Quenching Procedure: [15]

-

In a fume hood, dilute the azide-containing solution with water to a concentration below 5%.

-

While stirring, slowly add a 20% aqueous solution of sodium nitrite (use at least 1.5 g of sodium nitrite for every 1 g of sodium azide).

-

Slowly add 20% sulfuric or hydrochloric acid dropwise. Vigorous nitrogen gas evolution will occur. Continue adding acid until gas evolution ceases and the solution is acidic to litmus paper.

-

The resulting solution can now be neutralized and disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

Sodium Azide-¹⁵N₃ is far more than a simple synthetic reagent; it is a sophisticated tool that enables researchers to probe complex biological systems with unparalleled precision. Its role in synthesizing isotopically labeled biomolecules, pioneering new frontiers in hyperpolarized MRI, and adding a layer of trackability to the robust world of click chemistry makes it an indispensable compound in modern drug discovery and biomedical research. However, its profound utility is matched by its significant hazards. A deep understanding of its chemical properties and strict adherence to safety protocols are paramount for its successful and safe implementation in the laboratory.

References

-

Bae, J., Zhang, G., Park, H., Warren, W. S., & Wang, Q. (2021). ¹⁵N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science, 12(42), 14309–14315. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33557, Sodium azide. Retrieved from [Link]

-

Bae, J., Zhang, G., Park, H., Warren, W. S., & Wang, Q. (2021). ¹⁵N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science. [Link]

-

Bae, J., Zhang, G., Park, H., Warren, W. S., & Wang, Q. (2021). ¹⁵N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Sodium azide. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Azide. Retrieved from [Link]

-

Bae, J., Zhang, G., Park, H., Warren, W. S., & Wang, Q. (2021). ¹⁵N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Royal Society of Chemistry. [Link]

-

Sciencemadness. (n.d.). Sodium azide. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Sodium Azide: Systemic Agent. Retrieved from [Link]

-

Chemister.ru. (n.d.). Properties of substance: sodium azide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of sodium azide. Retrieved from [Link]

-

Boston University. (n.d.). CHEMICAL INFORMATION SHEET: SODIUM AZIDE, NaN₃. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). SODIUM AZIDE. Retrieved from [Link]

-

EMD Millipore. (2009). Material Safety Data Sheet: Sodium Azide. Retrieved from [Link]

-

Vedantu. (n.d.). Sodium Azide: Structure, Preparation, Uses & Safety Explained. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Sodium Azide. Retrieved from [Link]

-

International Atomic Energy Agency. (n.d.). Synthesis and spectra of N-15 labelled phenyl azides. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Sodium azide - Optional[15N NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

Bae, J., Zhang, G., Park, H., Warren, W. S., & Wang, Q. (2021). ¹⁵N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science, 12(42), 14309-14315. [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

ACS Publications. (2024). Efficient and Inexpensive Synthesis of ¹⁵N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na¹⁵NO₂ Instead of Na¹⁵NNN. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

MDPI. (2023). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Retrieved from [Link]

Sources

- 1. Sodium Azide: Structure, Preparation, Uses & Safety Explained [vedantu.com]

- 2. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. nj.gov [nj.gov]

- 5. SODIUM AZIDE | Occupational Safety and Health Administration [osha.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. SODIUM AZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. Sodium Azide | NaN3 | CID 33557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bu.edu [bu.edu]

- 11. Sodium azide - Sciencemadness Wiki [sciencemadness.org]

- 12. sodium azide [chemister.ru]

- 13. Sodium Azide: Systemic Agent | NIOSH | CDC [cdc.gov]

- 14. Sodium azide - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rsc.org [rsc.org]

- 17. Click chemistry - Wikipedia [en.wikipedia.org]

- 18. interchim.fr [interchim.fr]

- 19. help.lumiprobe.com [help.lumiprobe.com]

- 20. isotope.com [isotope.com]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. fishersci.com [fishersci.com]

A Guide to the Synthesis and Isotopic Purity of Sodium Azide-¹⁵N₃

Introduction

Sodium Azide-¹⁵N₃ (Na¹⁵N₃) is a critical isotopically labeled starting material for the synthesis of a wide array of ¹⁵N-enriched compounds. Its applications are particularly significant in drug development and biomedical research, where the ¹⁵N label serves as a powerful probe for non-invasive imaging techniques like hyperpolarized Magnetic Resonance Imaging (MRI) and for mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The azide functional group is small, stable, and bioorthogonal, making it an ideal tag for labeling biologically relevant molecules such as amino acids, glucose derivatives, and therapeutic agents with minimal perturbation to their bioactivity.[1]

This guide provides a comprehensive overview of the synthesis of Sodium Azide-¹⁵N₃, detailing a field-proven protocol. It further elaborates on the essential analytical techniques required to validate the isotopic purity of the final product, a critical parameter for its successful application in advanced research. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the process.

I. Critical Safety Protocols for Handling Sodium Azide

Before commencing any experimental work, it is imperative to understand and mitigate the significant risks associated with sodium azide. Sodium azide is acutely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[2] Furthermore, it is a potentially explosive material that requires strict handling protocols.

Health Hazards:

-

High Acute Toxicity: Sodium azide is extremely toxic, with a lethal dose (LD50) in rats of 27 mg/kg.[3] Ingestion of even small amounts can be lethal.[4] It functions as a potent inhibitor of cellular respiration enzymes like cytochrome oxidase.

-

Formation of Hydrazoic Acid: Sodium azide reacts with acids, and even water, to form hydrazoic acid (HN₃).[5][6][7] HN₃ is a highly toxic, volatile, and explosive liquid that poses a severe inhalation hazard.[5][6]

Physical & Reactivity Hazards:

-

Explosive Decomposition: While thermally stable at room temperature, sodium azide decomposes violently if heated above 275°C.[4][5]

-

Formation of Shock-Sensitive Explosives: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc, mercury) and their salts to form highly shock-sensitive and explosive heavy metal azides.[3][4][5][6] This is of critical importance for waste disposal; never pour sodium azide solutions down the drain , as it can react with lead or copper plumbing.[3][4]

-

Incompatible Materials: Store and handle sodium azide away from acids, bromine, carbon disulfide, dimethyl sulfate, and halogenated solvents.[4][5][6]

Mandatory Safety Procedures:

| Procedure | Requirement | Rationale |

| Engineering Controls | All manipulations of solid sodium azide or concentrated solutions must be performed in a certified chemical fume hood.[3][6][8] | To prevent inhalation of toxic dust or hydrazoic acid vapors.[6][8] |

| Personal Protective Equipment (PPE) | Wear a lab coat, long pants, closed-toe shoes, chemical safety goggles, and two pairs of nitrile gloves.[4][6] A face shield is recommended if splashing is possible.[3][4] | To prevent skin/eye contact and absorption of the highly toxic material.[5][8] |

| Handling | Use only plastic or ceramic spatulas for transferring solid sodium azide.[6] Never use metal spatulas.[5][6] Avoid scratching or applying friction to the solid.[5] | To prevent the formation of shock-sensitive metal azides.[3][6] |

| Storage | Store in a cool, dry, designated area away from incompatible materials.[4][6] Do not store on metal shelves.[3][4] | To prevent accidental reactions and decomposition. |

| Spill Response | Spills must be cleaned immediately by trained personnel wearing appropriate PPE. For solid spills, cover with a paper towel and dampen with alkaline water (pH >9) to avoid generating dust and hydrazoic acid.[6][8] | To safely neutralize and contain the hazard. Using alkaline water prevents the formation of volatile HN₃.[8] |

| Waste Disposal | All sodium azide waste, including empty containers and contaminated materials (gloves, paper towels), is classified as P-listed hazardous waste.[8] Collect in a designated, properly labeled, non-metal container and dispose of through an environmental health and safety office.[3][8] | To prevent environmental contamination and explosive hazards in plumbing.[3][4] |

II. Synthesis of Sodium Azide-¹⁵N₃

The synthesis of fully labeled Sodium Azide-¹⁵N₃ is efficiently achieved through the oxidation of ¹⁵N₂-hydrazine using a ¹⁵N-labeled nitrosating agent. The following protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[1][9]

Synthetic Workflow

// Nodes Na [label="Sodium Metal (Na)", fillcolor="#FBBC05"]; EtOH [label="Ethanol (EtOH)", fillcolor="#FFFFFF"]; NaOEt [label="Sodium Ethoxide (NaOEt)\nin situ", fillcolor="#EA4335", fontcolor="#FFFFFF"];

NaNO2 [label="Sodium Nitrite-¹⁵N\n(Na¹⁵NO₂)", fillcolor="#FBBC05"]; AmylOH [label="3-Methyl-1-butanol", fillcolor="#FFFFFF"]; AmylONO [label="¹⁵N-Isoamyl Nitrite\n(Crude S1)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Hydrazine [label="Hydrazine-¹⁵N₂ Monohydrate\n(¹⁵N₂H₄·H₂O)", fillcolor="#FBBC05"];

Reaction [label="Reaction Vessel\n(60 °C)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Product_mix [label="Reaction Mixture with\nPrecipitate", shape=ellipse, fillcolor="#F1F3F4"]; Filtration [label="Filtration & Washing\n(with Ethanol)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="Vacuum Drying", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Sodium Azide-¹⁵N₃\n(Na¹⁵N₃)", shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Na -> NaOEt; EtOH -> NaOEt; NaNO2 -> AmylONO; AmylOH -> AmylONO;

NaOEt -> Reaction [label="Base"]; AmylONO -> Reaction [label="Oxidizing Agent"]; Hydrazine -> Reaction [label="¹⁵N Source"];

Reaction -> Product_mix; Product_mix -> Filtration; Filtration -> Drying; Drying -> FinalProduct; } endom Caption: Overview of the key stages in the synthesis of Sodium Azide-¹⁵N₃.

Causality and Mechanistic Insights

This synthetic approach is a variation of the Curtius and Thiele process.[7] The core of the reaction involves the careful oxidation of ¹⁵N₂-labeled hydrazine by an in situ-generated ¹⁵N-labeled alkyl nitrite.

-

Generation of Sodium Ethoxide: Sodium metal reacts with ethanol in a controlled, exothermic reaction to form sodium ethoxide. This serves as the base in the subsequent main reaction. Performing this in an ice-water bath is crucial for safety and to prevent the reaction from running away.[9]

-

Formation of ¹⁵N-Isoamyl Nitrite: ¹⁵N-labeled sodium nitrite is reacted with 3-methyl-1-butanol (isoamyl alcohol) under aqueous conditions to form the ¹⁵N-labeled isoamyl nitrite. This species is the key oxidizing agent that will deliver the third ¹⁵N atom.[9]

-

The Core Reaction: ¹⁵N₂-Hydrazine, sodium ethoxide, and the crude ¹⁵N-isoamyl nitrite are combined. The hydrazine is oxidized by the nitrite, leading to the formation of the azide anion, which immediately precipitates from the ethanol solution as the sodium salt. Heating to 60°C drives the reaction to completion.[9] The use of ethanol as a solvent is advantageous because sodium azide has low solubility in it, facilitating product isolation by simple filtration.

Detailed Experimental Protocol

This protocol is intended for trained chemistry professionals in a controlled laboratory setting. Adherence to all safety procedures outlined in Section I is mandatory.

Materials:

-

Sodium metal (Na)

-

Anhydrous Ethanol (EtOH)

-

Sodium Nitrite-¹⁵N (Na¹⁵NO₂)

-

3-Methyl-1-butanol

-

Hydrazine-¹⁵N₂ monohydrate (¹⁵N₂H₄·H₂O)

Procedure:

-

Prepare Sodium Ethoxide Solution: To a 50 mL two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice-water bath, add 10 mL of anhydrous ethanol. Add sodium metal (220 mg, 9.6 mmol) portion-wise, allowing each piece to react before adding the next. Once all the sodium is added, remove the ice bath and stir at room temperature until the metal is completely consumed (approx. 1.5 hours).[9]

-

Prepare ¹⁵N-Isoamyl Nitrite (Crude): In a separate flask cooled in an ice-water bath, dissolve sodium nitrite-¹⁵N (915 mg, 13.8 mmol) in 2 mL of water. Add 3-methyl-1-butanol (1.50 mL, 13.8 mmol). This crude, light-yellow mixture (referred to as S1 in the source literature) is used directly in the next step.[9]

-

Synthesize Sodium Azide-¹⁵N₃: To the sodium ethoxide solution from step 1, add hydrazine-¹⁵N₂ monohydrate, followed by the crude ¹⁵N-isoamyl nitrite mixture from step 2. A white solid should begin to precipitate.[9]

-

Reaction Completion: Heat the reaction mixture to 60°C and stir for 4 hours.[9]

-

Isolation and Purification: Cool the reaction mixture in an ice-water bath. Collect the white precipitate by vacuum filtration. Wash the filter cake with cold ethanol (20 mL) to remove unreacted reagents and byproducts.[9]

-

Drying: Dry the resulting fine, white powder under vacuum overnight to yield the final product, Sodium Azide-¹⁵N₃. A typical yield for this procedure is around 91%.[9]

III. Isotopic Purity Assessment

Verifying the isotopic purity is a self-validating step that is crucial to confirm the success of the synthesis and to ensure the reliability of subsequent experiments using the labeled compound. The two primary methods for this are Mass Spectrometry and ¹⁵N NMR Spectroscopy.

Purity Verification Workflow

// Nodes Sample [label="Synthesized\nNa¹⁵N₃ Sample", shape=ellipse, fillcolor="#FBBC05"]; MS [label="Mass Spectrometry (MS)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="¹⁵N NMR Spectroscopy", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

MS_Data [label="Mass Spectrum", shape=note, fillcolor="#FFFFFF"]; NMR_Data [label="¹⁵N NMR Spectrum", shape=note, fillcolor="#FFFFFF"];

MS_Analysis [label="Analyze m/z Peaks\n(e.g., 68 vs. 65)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR_Analysis [label="Analyze Chemical Shifts\n& Coupling Constants\n(Nα, Nβ, Nγ)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Purity [label="Isotopic Purity\nCalculation", shape=invtrapezium, fillcolor="#34A853", fontcolor="#FFFFFF"];

Final [label="Verified Na¹⁵N₃", shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Sample -> MS; Sample -> NMR;

MS -> MS_Data; NMR -> NMR_Data;

MS_Data -> MS_Analysis; NMR_Data -> NMR_Analysis;

MS_Analysis -> Purity; NMR_Analysis -> Purity;

Purity -> Final; } endom Caption: A logical flow for confirming the isotopic enrichment of Na¹⁵N₃.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a direct method to determine the mass-to-charge ratio (m/z) of the azide anion, thereby confirming its isotopic composition.

-

Principle: The analysis differentiates molecules based on their exact mass. The contribution of ¹⁵N isotopes is easily detected.

-

Expected Results: The theoretical mass of the azide anion ([N₃]⁻) will shift based on the number of ¹⁵N atoms.

-

Unlabeled [¹⁴N₃]⁻: m/z ≈ 42.01

-

Fully Labeled [¹⁵N₃]⁻: m/z ≈ 45.00

-

-

Data Interpretation: The isotopic purity can be calculated from the relative intensities of the peaks corresponding to the labeled and unlabeled species in the mass spectrum. For a high-purity sample, the peak at m/z 45 should be overwhelmingly dominant. This technique is routinely used to confirm the incorporation of the ¹⁵N₃-azide tag into larger molecules.[9]

¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR is the most powerful and definitive technique for assessing the isotopic purity and confirming the structure of Sodium Azide-¹⁵N₃. It provides information not only on the overall enrichment but also on the position of the labels.

-

Principle: The azide anion (Nα–Nβ–Nγ) is a linear species with three distinct nitrogen environments. In a fully ¹⁵N-labeled sample, each nitrogen atom gives a unique signal in the ¹⁵N NMR spectrum, and these signals will show characteristic splitting patterns due to J-coupling between adjacent ¹⁵N nuclei.[1]

-

Expected Spectrum:

-

The three nitrogen atoms (terminal Nα, central Nβ, and terminal Nγ) are chemically distinct and resonate at different chemical shifts.[1]

-

In a ¹H-decoupled spectrum, the signal for Nα will be a doublet (coupled to Nβ), the signal for Nβ will be a triplet (coupled to both Nα and Nγ), and the signal for Nγ will be a doublet (coupled to Nβ). The absence of signals at the chemical shifts for ¹⁴N confirms high isotopic purity.

-

-

Typical Chemical Shifts: While exact shifts are reference-dependent, literature on ¹⁵N₃-labeled compounds shows a large chemical shift dispersion, making the signals well-resolved and easy to identify.

| Parameter | Description | Significance for Purity Assessment |

| Chemical Shift | The position of the signal in the spectrum. | Confirms the presence of the three distinct nitrogen atoms of the azide group.[1] |

| Signal Integration | The area under each peak. | The relative integrals of the ¹⁵N signals versus any potential ¹⁴N background noise provide a quantitative measure of enrichment. |

| Coupling Constants (J) | The magnitude of the splitting between peaks. | The observation of ¹⁵N-¹⁵N J-coupling is definitive proof of covalent bonding between adjacent ¹⁵N atoms, confirming the [¹⁵N-¹⁵N-¹⁵N]⁻ structure. |

By combining the bulk isotopic enrichment data from mass spectrometry with the detailed structural and positional confirmation from ¹⁵N NMR, researchers can be fully confident in the quality and purity of their synthesized Sodium Azide-¹⁵N₃, ensuring the integrity of their downstream applications in drug discovery and development.

References

-

Zhang, Y., et al. (2021). Supporting Information for ¹⁵N-Azides as Practical and Effective Tags for Developing Long-Lived Hyperpolarized ¹⁵N-Probes. Duke University. Available at: [Link]

-

Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from: [Link]

-

University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from: [Link]

-

Environmental Health & Safety, University of New Mexico. (n.d.). Sodium Azide Standard Operating Procedure Template. Retrieved from: [Link]

-

Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. Retrieved from: [Link]

-

Zhang, Y., et al. (2021). ¹⁵N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science, 12(42), 14309–14315. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium Azide. PubChem Compound Summary for CID 33557. Retrieved from: [Link]

-

Nishiyama, Y., et al. (2024). Efficient and Inexpensive Synthesis of ¹⁵N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na¹⁵NO₂ Instead of Na¹⁵NNN. The Journal of Organic Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2021). ¹⁵N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Sodium azide. Retrieved from: [Link]

-

PrepChem. (2022). Preparation of sodium azide. Retrieved from: [Link]

-

DC Fine Chemicals. (2024). Sodium azide: Exploring the versatile applications of a key component in fine chemistry. Retrieved from: [Link]

-

Vedantu. (n.d.). Sodium Azide: Structure, Preparation, Uses & Safety Explained. Retrieved from: [Link]

Sources

- 1. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium Azide: Structure, Preparation, Uses & Safety Explained [vedantu.com]

- 3. ehs.unm.edu [ehs.unm.edu]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. ehs.wisc.edu [ehs.wisc.edu]

- 6. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 7. Sodium azide - Wikipedia [en.wikipedia.org]

- 8. uthsc.edu [uthsc.edu]

- 9. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Safe Handling of Sodium Azide-¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Inherent Risks of Sodium Azide-¹⁵N₃

Sodium Azide-¹⁵N₃ is a specialized, isotopically labeled inorganic compound crucial in various advanced research and development applications. Its utility is particularly prominent in fields requiring nitrogen tracing, such as metabolic studies and as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI).[1] The incorporation of the stable ¹⁵N isotope allows for non-radioactive tracking and analysis of molecular pathways, offering a powerful tool in drug discovery and diagnostics.[2][3] In the pharmaceutical industry, sodium azide is instrumental in the synthesis of a range of compounds, including antibiotics and other developmental drugs.[4]

However, it is critical to underscore that the isotopic labeling of Sodium Azide-¹⁵N₃ does not alter its fundamental chemical reactivity or its significant toxicological and physical hazards. For all practical safety considerations, it must be handled with the same stringent precautions as its unlabeled counterpart, sodium azide. This guide provides a comprehensive framework for the safe handling, storage, and disposal of Sodium Azide-¹⁵N₃, grounded in established safety protocols and an understanding of its chemical properties.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with Sodium Azide-¹⁵N₃ is the cornerstone of its safe use. It is classified as a particularly hazardous substance due to its high acute toxicity and its potential for forming explosive compounds.[5][6]

Toxicological Hazards

Sodium Azide-¹⁵N₃ is highly toxic by all routes of exposure: inhalation, ingestion, and dermal contact.[7][8]

-

Acute Toxicity: Exposure to even small amounts can lead to severe health effects within minutes.[9] Symptoms can include headache, dizziness, nausea, vomiting, rapid heart rate, and a sharp drop in blood pressure.[7][8][9] In cases of significant exposure, convulsions, loss of consciousness, respiratory failure, and death can occur.[8][9] The azide ion acts as a potent inhibitor of cytochrome oxidase, similar to cyanide, by binding to the iron in heme cofactors, thereby disrupting cellular respiration.[10][11]

-

Chronic Toxicity: Prolonged or repeated exposure may result in damage to the liver, kidneys, and spleen.[7] Laboratory studies have also indicated mutagenic effects.[7]

-

Hydrazoic Acid Formation: A significant inhalation hazard arises from the reaction of sodium azide with acids or water, which produces the highly toxic, volatile, and explosive hydrazoic acid (HN₃).[8][12][13] The odor of hydrazoic acid may not be sufficient to provide an adequate warning of its presence.[14]

Physical and Chemical Hazards

The azide functional group imparts a high degree of instability under certain conditions.

-

Explosion Hazard: While solid sodium azide is relatively stable, it can decompose violently when heated to temperatures at or above 275°C.[8][12] The primary danger lies in its reaction with metals.

-

Formation of Shock-Sensitive Metal Azides: Sodium Azide-¹⁵N₃ reacts with heavy metals such as lead, copper, silver, mercury, and their alloys to form highly shock-sensitive and explosive metal azides.[6][8][12] This is a critical consideration for storage, handling equipment, and waste disposal. Even dilute solutions can lead to the accumulation of explosive metal azides in plumbing over time.[12][15]

-

Incompatible Materials: It reacts violently with a range of substances, including:

Quantitative Hazard Summary

| Hazard | Description | LD50 (Oral, Rat) |

| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled.[7][8][17] | 27 mg/kg[14] |

| Reactivity | Can form explosive compounds with metals and acids.[8][12][16] | N/A |

| Health Hazard | May cause damage to organs through prolonged or repeated exposure.[7][17] | N/A |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[8][17] | N/A |

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory when handling Sodium Azide-¹⁵N₃.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid Sodium Azide-¹⁵N₃ and solutions with a concentration greater than 5% must be conducted in a properly functioning and certified chemical fume hood.[7][12][18] Work should be performed at least 6 inches inside the hood sash.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any potential vapors.

-

Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time from the work area.[7][19] All personnel must be trained on their location and operation.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent all routes of exposure.

-

Eye and Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement.[18] For procedures with a risk of splashing, chemical splash goggles and a face shield must be worn.[9][18]

-

Hand Protection: Double-gloving with nitrile exam-style gloves is recommended.[7][12] For handling concentrations greater than 5%, thicker utility-grade nitrile gloves should be worn over the exam gloves.[12] Gloves must be inspected before use and removed immediately if contaminated.

-

Body Protection: A flame-resistant lab coat that is fully buttoned with sleeves of sufficient length to cover the arms is mandatory.[7][19] For larger quantities where splashing is possible, a chemical-resistant apron and oversleeves should be worn.[7]

-

Clothing: Full-length pants and closed-toe shoes are required at all times in the laboratory.[7][9][19]

Chapter 3: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential to mitigate the risks associated with Sodium Azide-¹⁵N₃.

General Handling Practices

-

Authorized Personnel: Only trained and authorized personnel should handle Sodium Azide-¹⁵N₃.

-

Minimize Quantities: Purchase and store the smallest practical amount of the compound.[19][20]

-

Avoid Metal Contact: Never use metal spatulas or other metal equipment to handle sodium azide.[8][9][12] Use plastic or ceramic spatulas instead.

-

Work Area Decontamination: After each use, decontaminate the work area with 70% ethanol or a soap and water solution with a pH greater than 9.[7][21] All decontamination materials must be disposed of as hazardous waste.[21]

-

Labeling: All containers of Sodium Azide-¹⁵N₃ must be clearly labeled with its identity and associated hazards, including "Acutely Toxic."[19]

Step-by-Step Weighing Procedure for Solid Sodium Azide-¹⁵N₃

This protocol is designed to minimize exposure and prevent contamination.

-

Preparation: Don all required PPE and ensure the chemical fume hood is operational.

-

Tare Container: Place a non-metal container with its lid on the analytical balance and tare it.

-

Transfer to Fume Hood: Move the tared, closed container into the chemical fume hood.

-

Aliquot Compound: Using a plastic or ceramic spatula, carefully add the desired amount of Sodium Azide-¹⁵N₃ to the container.

-

Seal and Weigh: Securely close the container inside the fume hood.

-

Final Weighing: Move the sealed container back to the balance to obtain the final weight.

-

Dissolution: If preparing a solution, add the solvent to the sealed container inside the fume hood.

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area.[12][20]

-

Containment: The primary container, preferably glass or polyethylene, must be stored within a compatible and unbreakable secondary container.[9][18]

-

Segregation: Store away from incompatible materials, especially acids and metals.[8][12] Do not store on metal shelves.[7][22]

-

Security: Store in a locked cabinet or a secure area with restricted access.[18]

Chapter 4: Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response

-

Small Spills (<250 mL of solution or <250 g of solid within a fume hood):

-

Alert others in the area.

-

Wearing appropriate PPE, carefully cover the spill with an absorbent material from a chemical spill kit.

-

For solid spills, gently sweep the material into a non-metal container, avoiding dust generation.[8][12]

-

Wipe the area with a soap and water solution (pH > 9).[21]

-

Collect all cleanup materials in a sealed, labeled, non-metal container for hazardous waste disposal.[7][9]

-

-

Large Spills (>250 mL or >250 g, or any spill outside a fume hood):

Personnel Exposure Procedures

-

Skin Contact: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing.[7][12] Seek immediate medical attention.[7][19]

-

Eye Contact: Proceed to the nearest eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[7][12] Seek immediate medical attention.[7][16]

-

Inhalation: Move the affected person to fresh air immediately.[12][23] Call for immediate medical assistance.[7]

-

Ingestion: Rinse the mouth with water.[12] Seek immediate medical attention.[12][19] Provide the medical team with the Safety Data Sheet (SDS).

Chapter 5: Waste Disposal

Proper disposal of Sodium Azide-¹⁵N₃ waste is a critical safety and environmental responsibility.

-

No Drain Disposal: Under no circumstances should sodium azide or its solutions be poured down the drain.[9][12][24] Reaction with metal pipes can lead to the formation and accumulation of highly explosive metal azides.[6][12]

-

Waste Collection: All Sodium Azide-¹⁵N₃ waste, including dilute solutions, contaminated labware (pipette tips, gloves, etc.), and spill cleanup materials, must be collected as hazardous waste.[7][20][24]

-

Containerization: Use clearly labeled, sealed, non-metal containers for waste collection.[15]

-

Disposal Procedure: Follow your institution's specific hazardous waste disposal guidelines. Contact your EHS department for pickup and disposal.

Chemical Deactivation Protocol (For Trained Personnel Only)

In some instances, dilute solutions (<5%) of sodium azide can be chemically deactivated before disposal. This procedure must be performed by trained personnel in a chemical fume hood due to the release of toxic gases.[6][12]

-

Setup: In a three-necked flask equipped with a stirrer and an addition funnel inside a chemical fume hood, place the aqueous solution of sodium azide (not exceeding 5%).

-

Nitrite Addition: While stirring, add a 20% aqueous solution of sodium nitrite, using 1.5g of sodium nitrite for every 1g of sodium azide.[6]

-

Acidification: Slowly add a 20% solution of sulfuric acid until the mixture is acidic to litmus paper. Crucially, the acid must be added after the nitrite to prevent the formation of volatile and poisonous hydrazoic acid (HN₃). [6]

-

Completion Check: Once the evolution of nitrogen oxides ceases, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite and that the decomposition is complete.[6]

-

Final Disposal: The resulting solution should be neutralized before being disposed of according to institutional guidelines.[6]

Visual Aids

Hazard Communication Flowchart

Caption: Key hazards of Sodium Azide-¹⁵N₃ and corresponding control measures.

Safe Weighing Workflow

Caption: Step-by-step workflow for safely weighing solid Sodium Azide-¹⁵N₃.

References

-

Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure: SODIUM AZIDE. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (2019, September 19). Sodium Azide NaN3. Retrieved from [Link]

-

Bae, J., Zhang, G., Park, H., Warren, W. S., & Wang, Q. (2021). ¹⁵N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science, 12(42), 14309–14315. Retrieved from [Link]

-

Kim, S., Lim, C., & Kim, J. (2023). Efficient and Inexpensive Synthesis of ¹⁵N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na¹⁵NO₂ Instead of Na¹⁵NNN. ACS Omega, 8(5), 4985–4991. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Azide. Retrieved from [Link]

-

University of California, Davis - Safety Services. Sodium azide Safety Operating Procedure. Retrieved from [Link]

-

Kim, S., Lim, C., & Kim, J. (2024, January 30). Efficient and Inexpensive Synthesis of ¹⁵N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na¹⁵NO₂ Instead of Na¹⁵NNN. ACS Publications. Retrieved from [Link]

-

Dudek, R., et al. (1995). Synthesis and spectra of N-15 labelled phenyl azides. INIS-IAEA. Retrieved from [Link]

-

UNC Environmental Health and Safety. (2021, April 13). Standard Operating Procedure for Sodium Azide. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (2017, July 14). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 33557, Sodium azide. Retrieved from [Link]

-

Boston University Environmental Health & Safety. CHEMICAL INFORMATION SHEET: SODIUM AZIDE, NaN₃. Retrieved from [Link]

-

University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

-

Wikipedia. Sodium azide. Retrieved from [Link]

-

University of California, Berkeley - Environmental Health & Safety. Sodium Azide Hazards and Disposal. Retrieved from [Link]

-

DC Fine Chemicals. (2024, March 12). Sodium azide: Exploring the versatile applications of a key component in fine chemistry. Retrieved from [Link]

-

Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Sodium Azide. Retrieved from [Link]

-

LSU Health Shreveport. Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Sodium Azide. Retrieved from [Link]

-

Triumvirate Environmental. (2016, February 2). Disposing of Sodium Azide Solutions: What You Need to Know. Retrieved from [Link]

-

University of California, Los Angeles - Environmental Health & Safety. (2018, March 10). Sodium Azide. Retrieved from [Link]

-

Oregon State University - Environmental Health & Safety. Sodium Azide Safety Operating Procedure. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Sodium azide. Retrieved from [Link]

-

ResearchGate. Sodium Azide. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Sodium azide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). Sodium Azide. Retrieved from [Link]

-

Bae, J., et al. (2021). 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chem. Sci., 12, 14309-14315. Retrieved from [Link]

-

Vedantu. How does sodium azide NaN3 decompose. Retrieved from [Link]

-

PharmaCompass. Sodium azide (Na(N3)). Retrieved from [Link]

Sources

- 1. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]

- 6. unomaha.edu [unomaha.edu]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. bu.edu [bu.edu]

- 10. Sodium Azide | NaN3 | CID 33557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 13. Sodium azide - Wikipedia [en.wikipedia.org]

- 14. chem.washington.edu [chem.washington.edu]

- 15. triumvirate.com [triumvirate.com]

- 16. nj.gov [nj.gov]

- 17. chemos.de [chemos.de]

- 18. lsuhsc.edu [lsuhsc.edu]

- 19. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]

- 20. drexel.edu [drexel.edu]

- 21. uthsc.edu [uthsc.edu]

- 22. faculty.washington.edu [faculty.washington.edu]

- 23. SODIUM AZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 24. Article - Standard Operating Procedur... [policies.unc.edu]

An In-depth Technical Guide to the Storage and Stability of Sodium Azide-¹⁵N₃ Solutions

This guide provides an in-depth exploration of the critical parameters governing the safe storage, handling, and stability of Sodium Azide-¹⁵N₃ (NaN₃) solutions. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the integrity of your isotopically labeled compounds and the safety of your laboratory personnel.

Introduction: Understanding Sodium Azide-¹⁵N₃

Sodium Azide-¹⁵N₃ is a salt of hydrazoic acid where all three nitrogen atoms are the heavy isotope, nitrogen-15. This isotopic labeling makes it an invaluable tracer in a multitude of research applications, including metabolic studies, protein structure analysis, and as a synthetic precursor for ¹⁵N-labeled nitrogenous compounds. While its chemical properties are virtually identical to unlabeled sodium azide, the high cost and critical nature of the experiments it's used in demand rigorous adherence to protocols that preserve its chemical and isotopic purity.

Sodium azide is a colorless, crystalline solid that is highly soluble in water[1][2][3]. It is acutely toxic and functions as a potent inhibitor of cytochrome oxidase, thereby blocking mitochondrial respiration[4][5]. This biocidal property is why it is often used as a preservative in biological buffers and stock solutions[6][7][8]. However, its high reactivity and potential for explosive decomposition necessitate specialized handling and storage procedures[5][9].

Core Principles of Storage and Handling

The primary directive for storing and handling Sodium Azide-¹⁵N₃, whether in solid or solution form, is the prevention of two critical events: the formation of explosive heavy metal azides and the generation of highly toxic and volatile hydrazoic acid (HN₃) gas[6][9][10][11].

Recommended Storage Conditions

Proper storage is the first line of defense in maintaining the stability and safety of sodium azide solutions.

-

Temperature & Environment: Store containers in a cool, dry, dark, and well-ventilated area[10]. Storage should be below room temperature but avoid freezing[6]. Heat can accelerate decomposition, especially as temperatures approach 275°C (527°F), where violent decomposition can occur[1][7][11].

-

Container Integrity: Always keep containers tightly sealed to prevent evaporation and contamination[12][13]. Suitable container materials include glass or polyethylene[14].

-

Segregation from Incompatibles: This is a critical safety requirement. Store sodium azide and its solutions separately from all incompatible materials. Even proximity to acid vapors should be avoided[15]. The primary incompatibilities are summarized in the table below.

| Incompatible Material Class | Specific Examples | Hazard |

| Acids | Hydrochloric acid, Sulfuric acid, Nitric acid | Liberates highly toxic, volatile, and explosive hydrazoic acid (HN₃) gas[9][10][14][16]. |

| Metals | Lead, Copper, Silver, Mercury, Zinc, Brass | Forms highly shock-sensitive and explosive heavy metal azides[6][10][11][14]. |

| Halogenated Solvents | Dichloromethane, Chloroform, Carbon tetrachloride | Can form explosive organic azides[6][10]. |

| Other Reagents | Bromine, Carbon disulfide, Dimethyl sulfate, Nitric acid | Reacts violently[10][11][14]. |

-

Physical Storage: Do not store sodium azide containers on metal shelves or in metal secondary containment[10][11][13]. Use secondary containment made of a compatible material like polyethylene[14]. All primary and secondary containers must be clearly labeled as "ACUTELY TOXIC"[13][15].

Safe Handling and Personal Protective Equipment (PPE)

All manipulations involving Sodium Azide-¹⁵N₃, especially in its solid form or in solutions with concentrations greater than 5%, must be conducted within a certified chemical fume hood[1][2][10].

-

Engineering Controls: A properly functioning chemical fume hood is mandatory to protect against inhalation of aerosols or the accidental generation of hydrazoic acid gas[1][2][7].

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

-

Gloves: Wear double nitrile gloves[1][10]. Sodium azide is readily absorbed through the skin, and dermal contact can be fatal[1][2]. Change gloves frequently and immediately after any contamination[7][10].

-

Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles[1][2][11].

-

Lab Attire: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory[1][10].

-

Stability and Decomposition of Sodium Azide-¹⁵N₃ Solutions

While sodium azide is effective as a long-term preservative, its solutions are not indefinitely stable. Understanding the decomposition pathways is key to ensuring experimental reproducibility.

Thermal Decomposition

In its solid state, sodium azide is thermally unstable and decomposes violently when heated to temperatures of 275°C or higher, yielding elemental sodium and nitrogen gas[8][10][17]. 2NaN₃(s) → 2Na(s) + 3N₂(g) While aqueous solutions will not reach this temperature under standard conditions, localized heating or improper handling (e.g., rotary evaporation to dryness) can pose a significant risk[6].

Hydrolysis and pH Effects

The most common pathway for degradation in solution is hydrolysis. Sodium azide reacts with water, particularly under acidic conditions, to form an equilibrium with hydrazoic acid (HN₃)[1][9][10].

NaN₃ + H₂O ⇌ HN₃ + NaOH

This equilibrium is highly dependent on pH.

-

Acidic Conditions (pH < 7): The equilibrium shifts to the right, favoring the formation of hydrazoic acid. HN₃ is a volatile, highly toxic, and explosive gas that can escape from the solution, leading to a decrease in the concentration of the azide anion and posing a severe inhalation hazard[9]. Therefore, acidic conditions must be strictly avoided.

-

Alkaline Conditions (pH > 9): The equilibrium is shifted to the left, keeping the azide in its more stable ionic form (N₃⁻). This is why preparing and storing sodium azide solutions in alkaline water (pH > 9) is a critical protocol step[3].

Long-Term Stability in Solution

Aqueous solutions of sodium azide, even when stored correctly, have a finite shelf life. Some anecdotal evidence suggests solutions used for biochemical purposes may only be viable for a few weeks, even at 4°C[18]. For quantitative applications involving expensive ¹⁵N₃-labeled material, it is prudent to either prepare solutions fresh or to verify the concentration of older stock solutions before use. For preservation of biological samples, the stability of azide can be enhanced with agents like borax[19].

Experimental Protocols

Protocol for Preparation of a 5% (w/v) Sodium Azide-¹⁵N₃ Stock Solution

This protocol must be performed entirely within a certified chemical fume hood.

-

Preparation: Don appropriate PPE (double nitrile gloves, lab coat, safety goggles). Decontaminate the work surface within the fume hood.

-

Solvent pH Adjustment: Prepare the required volume of high-purity water. Adjust the pH to >9 using a dilute sodium hydroxide solution.

-

Weighing: Tare a clean, dry glass or polyethylene container with a lid. Inside the fume hood, use a plastic or ceramic spatula to weigh the required amount of solid Sodium Azide-¹⁵N₃ into the container[2][6][10]. NEVER use a metal spatula [2][6][10].

-

Dissolution: Secure the lid on the container before removing it from the balance. Transfer the container back into the fume hood. Slowly add the pH-adjusted water to the container with the solid azide.

-

Mixing: Cap the container and mix gently until the solid is fully dissolved. Do not use a magnetic stir bar with a metal core if the coating is compromised. A glass-coated stir bar is preferable.

-

Labeling & Storage: Clearly label the container with the compound name (Sodium Azide-¹⁵N₃), concentration, preparation date, and the "ACUTELY TOXIC" hazard warning. Store according to the conditions outlined in Section 2.1.

Caption: Workflow for preparing Sodium Azide-¹⁵N₃ solutions.

Protocol for Verifying Azide Concentration via UV-Vis Spectrophotometry

For critical applications, verifying the concentration of the azide ion is recommended. This is an indirect colorimetric method based on the reaction of azide with an iron(III) salt to form a colored complex[20].

-

Reagent Preparation:

-

Prepare a stock solution of 1000 µg/mL Iron(III) chloride in dilute hydrochloric acid.

-

Prepare a series of calibration standards from a certified (unlabeled) sodium azide standard in alkaline water (pH > 9).

-

-

Sample Preparation: Dilute a small aliquot of your Sodium Azide-¹⁵N₃ solution with alkaline water to fall within the linear range of the assay.

-

Reaction: In a series of cuvettes, mix a fixed volume of each standard (and the diluted sample) with a fixed volume of the Iron(III) chloride solution.

-

Measurement: Measure the absorbance of the resulting reddish-brown solution at the wavelength of maximum absorbance (approx. 460 nm)[20].

-

Calculation: Construct a calibration curve from the standards and determine the concentration of your sample.

Other more sensitive methods like ion chromatography exist but require specialized equipment[21][22].

Caption: Primary decomposition pathways for Sodium Azide.

Conclusion

The utility of Sodium Azide-¹⁵N₃ in advanced research is undeniable. However, its chemical nature demands a culture of safety and precision. By adhering to the principles of segregated storage, meticulous handling within engineered controls, and awareness of its stability limitations, researchers can ensure both the integrity of their valuable isotopic solutions and the safety of their laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before commencing work.

References

-

Division of Research Safety, University of Illinois. (2019, September 19). Sodium Azide NaN3. Retrieved from [Link]

-

Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure: SODIUM AZIDE. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. Retrieved from [Link]

-

University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (2021, April 13). Standard Operating Procedure for Sodium Azide. Retrieved from [Link]

-

University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

-

Boston University Environmental Health and Safety. (n.d.). CHEMICAL INFORMATION SHEET: SODIUM AZIDE, NaN3. Retrieved from [Link]

-

Washington State University. (n.d.). Sodium-Azide_2015-11-30.docx. Retrieved from [Link]

-

EMD Millipore Corp. (2009, March 23). Material Safety Data Sheet: Sodium Azide. Retrieved from [Link]

-

Kruszyna, R., Smith, R. P., & Kruszyna, H. (1998). Determining sodium azide concentration in blood by ion chromatography. Journal of Forensic Sciences, 43(1), 200-202. Retrieved from [Link]

-

Karadzhova, I., Arpadzhan, S., & Stojanova, D. (2009). SPECTROPHOTOMETRIC DETERMINATION OF SODIUM AZIDE IN WORKPLACE AIR. Journal of Chemical Technology and Metallurgy, 44(3), 303-308. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Azide. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Azide. Retrieved from [Link]

-

Wang, J. Q., et al. (n.d.). 15N-Azides as Practical and Effective Tags for Developing Long-Lived Hyperpolarized 15N-Probes. Supporting Information. Retrieved from [Link]

-

Yamini, Y., et al. (2014). Combination of solid phase extraction with dispersive liquid–liquid microextraction for determination of ultra-trace amounts of azide ion in water samples. Analytical Methods, 6, 634-639. Retrieved from [Link]

-

Washington State University. (n.d.). Sodium Azide Solutions (Dilute) SOP. Retrieved from [Link]

-

Al-jassabi, S. (2013). Development of a novel method to measure sodium azide using the vitamin B12 precursor cobinamide. UC San Diego Electronic Theses and Dissertations. Retrieved from [Link]

-

Chughtai, A. B., & Asma, B. (1977). SPECTROPHOTOMETRIC DETERMINATION OF SODIUM AZIDE Part 1. Indirect Colorimetry. Pakistan Journal of Scientific and Industrial Research, 20(3), 177-179. Retrieved from [Link]

-

Michigan State University Environmental Health & Safety. (n.d.). Sodium Azide. Retrieved from [Link]

-

Sciencemadness.org Discussion Forum. (2007, December 10-12). Stability of sodium azide in solution? Retrieved from [Link]

-

Vedantu. (n.d.). How does sodium azide NaN3 decompose. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). 10% W/V Sodium Azide Stock Solution & 0.01% Dilution. Retrieved from [Link]

-

University of Victoria Occupational Health, Safety & Environment. (2022, May 18). SWP – 004: Azides. Retrieved from [Link]

-

Zuba, D., & Byrska, B. (2021). A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID). Drug Testing and Analysis, 13(10), 1801-1807. Retrieved from [Link]

-

Hannus, I., et al. (2000). Thermal decomposition of sodium azide in various microporous materials. Journal of Thermal Analysis and Calorimetry, 60, 103-111. Retrieved from [Link]

-

Perry, G. A. (n.d.). 20% Sodium Azide (aqueous solution). Retrieved from [Link]

-

University of Florida Environmental Health & Safety. (n.d.). Sodium Azide Standard Operating Procedure Template. Retrieved from [Link]

Sources

- 1. ehs.yale.edu [ehs.yale.edu]

- 2. Article - Standard Operating Procedur... [policies.unc.edu]

- 3. research.wayne.edu [research.wayne.edu]

- 4. Sodium Azide | NaN3 | CID 33557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uvic.ca [uvic.ca]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. chem.washington.edu [chem.washington.edu]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. bu.edu [bu.edu]

- 15. uthsc.edu [uthsc.edu]

- 16. nj.gov [nj.gov]

- 17. How does sodium azide NaN3 decompose class 12 chemistry CBSE [vedantu.com]

- 18. Sciencemadness Discussion Board - Stability of sodium azide in solution? - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journal.uctm.edu [journal.uctm.edu]

- 21. Determining sodium azide concentration in blood by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. escholarship.org [escholarship.org]

Unlocking Cellular Dynamics: A Technical Guide to 15N-Labeled Compounds in Metabolic Research

This guide provides an in-depth exploration of the principles, methodologies, and applications of Nitrogen-15 (¹⁵N) isotopic labeling. Tailored for researchers, scientists, and drug development professionals, this document details the core applications, experimental methodologies, and data analysis workflows that underpin the use of ¹⁵N for precise molecular tracking and quantification in metabolic research.

The Foundation: Understanding ¹⁵N Stable Isotope Labeling

Nitrogen is a fundamental building block of life, integral to the structure of proteins and nucleic acids. The ability to trace the journey of nitrogen atoms through complex biological systems provides unparalleled insights into cellular function. ¹⁵N is a stable, non-radioactive isotope of nitrogen that can be used to "label" or "tag" molecules of interest.[1] By replacing the naturally abundant ¹⁴N with ¹⁵N, researchers can differentiate and track these labeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This fundamental principle allows for the precise measurement of metabolic fluxes, protein turnover, and the fate of nitrogen-containing drugs.

The key advantage of using stable isotopes like ¹⁵N is their safety. Unlike radioactive isotopes, they do not pose a radiation hazard, making them ideal for in vivo studies in animals and even humans.[2] This has opened the door to a wide range of clinical and preclinical research applications.

Core Applications in Metabolic Research

The versatility of ¹⁵N labeling has led to its widespread adoption in various fields of metabolic research. The core applications can be broadly categorized into three main areas:

-

Quantitative Proteomics: Enabling the precise measurement of protein abundance, synthesis, and degradation rates.[1]

-

Metabolic Flux Analysis: Facilitating the tracing of nitrogen-containing metabolites to elucidate the activity of metabolic pathways.[3][4]

-

Drug Development and Metabolism: Tracking the absorption, distribution, metabolism, and excretion (ADME) of nitrogen-containing drug candidates.[2]

Quantitative Proteomics: Measuring the Pulse of the Proteome

The proteome is a dynamic entity, with proteins constantly being synthesized and degraded. ¹⁵N labeling allows researchers to quantify these dynamics with high precision.

A typical workflow involves metabolically labeling one population of cells or an organism with a ¹⁵N-enriched nutrient source, while a control group is cultured with the natural abundance (¹⁴N) equivalent.[5][6] The two samples are then mixed, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry.[7] Because the ¹⁵N-labeled peptides are chemically identical to their ¹⁴N counterparts, they co-elute during chromatography. However, they are distinguishable by their mass-to-charge ratio in the mass spectrometer, allowing for accurate relative quantification.[7]

Caption: General workflow for quantitative proteomics using ¹⁵N metabolic labeling.

This protocol describes a method for achieving high ¹⁵N enrichment in rodent tissues for protein turnover analysis.[8]

Materials:

-

¹⁵N-labeled algal cells (>99 atom % excess)

-

Protein-free rodent diet

-

Control (natural abundance) algal cells

Procedure:

-

Diet Preparation: Prepare the ¹⁵N-enriched diet by mixing 10g of ¹⁵N-labeled spirulina biomass with 30g of protein-free diet powder. Prepare a control diet using unlabeled spirulina.[8]

-

Generational Labeling for High Enrichment: For tissues with slow protein turnover, such as the brain, a two-generation labeling strategy is recommended to achieve high enrichment.[8]

-

Protocol 1 (Standard): Place weanling female rats on the ¹⁵N diet. After a set period (e.g., 50 days), mate the rats. The resulting pups will have a certain level of ¹⁵N enrichment.[8]

-

Protocol 2 (Improved for Slow Turnover Tissues): Place weanling female rats on the ¹⁵N diet for a longer duration (e.g., 107 days) before mating to ensure higher enrichment in the mother, which is then passed to the pups.[8]

-

-

Tissue Harvesting: At the desired time points, euthanize the animals and harvest tissues of interest. Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until further processing.[8]

-

Sample Preparation for Mass Spectrometry:

-

Homogenize the tissues and extract proteins.

-

Quantify the protein concentration.

-

Mix equal amounts of protein from the ¹⁵N-labeled and unlabeled (control) samples.

-

Digest the protein mixture into peptides using an appropriate enzyme (e.g., trypsin).

-

Desalt the peptide mixture prior to LC-MS/MS analysis.[5][6]

-

-

Data Analysis:

Table 1: Representative ¹⁵N Enrichment in Rat Tissues Using a Two-Generation Labeling Protocol [8]

| Tissue | Protocol 1 Enrichment (%) | Protocol 2 Enrichment (%) |

| Liver | 96.2 ± 2.34 | 96.5 ± 5.07 |

| Brain | 87.0 ± 8.95 | 95.0 ± 2.25 |

| Skeletal Muscle | 93.6 ± 2.37 | 95.9 ± 2.62 |

Data are presented as mean ± standard deviation.

Metabolic Flux Analysis: Charting the Course of Nitrogen

Metabolic flux analysis (MFA) with ¹⁵N-labeled compounds allows for the quantitative determination of the rates of metabolic reactions.[3][4] By providing cells with a ¹⁵N-labeled substrate, such as an amino acid, researchers can trace the incorporation of the ¹⁵N label into downstream metabolites.[3] This provides a dynamic picture of cellular metabolism that cannot be obtained from static metabolite measurements.

The general workflow for ¹⁵N-MFA involves culturing cells in the presence of a ¹⁵N-labeled tracer, followed by metabolite extraction and analysis by LC-MS/MS.[12][13][14] The resulting mass isotopomer distributions are then used in computational models to calculate metabolic fluxes.[12][13][14]

Caption: Simplified workflow for ¹⁵N-metabolic flux analysis.

Materials:

-

Cell culture medium deficient in the amino acid to be used as a tracer (e.g., cystine-free medium)

-

¹⁵N-labeled amino acid (e.g., ¹⁵N₂-Cystine)

-

Methanol, Chloroform, and Water (for metabolite extraction)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to attach and grow to the desired confluency.

-

Labeling: Replace the standard culture medium with the medium containing the ¹⁵N-labeled tracer. Incubate the cells for a time course to allow for the incorporation of the label into downstream metabolites.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells with ice-cold saline.

-

Add a mixture of methanol, chloroform, and water to the cells to quench metabolism and extract metabolites.

-

Collect the cell lysate and separate the polar (aqueous) and non-polar (organic) phases by centrifugation.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.[3]

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extracts in an appropriate solvent.

-

Analyze the samples using an LC-MS/MS system capable of resolving and quantifying the different mass isotopomers of the metabolites of interest.

-

-

Data Analysis:

-

Process the raw mass spectrometry data to determine the mass isotopomer distributions for each metabolite.

-

Use specialized software to perform metabolic flux analysis by fitting the experimental data to a metabolic network model.

-

Drug Development: Illuminating the Path of a Molecule

¹⁵N-labeled compounds are invaluable tools in drug development, providing critical information on the pharmacokinetic and pharmacodynamic properties of new drug candidates.[2] By incorporating a ¹⁵N label into a drug molecule, its fate in a biological system can be precisely tracked.

-

Metabolite Identification: ¹⁵N labeling aids in the identification of drug metabolites by creating a characteristic isotopic signature that can be easily detected by mass spectrometry.

-

Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be quantitatively assessed by tracking the ¹⁵N-labeled molecule and its metabolites in various biological matrices (e.g., plasma, urine, feces).

-

Mechanism of Action Studies: ¹⁵N labeling can be used to study the interaction of a drug with its target protein using techniques like NMR spectroscopy.

The design of a drug metabolism study using a ¹⁵N-labeled compound depends on the specific research question. Key considerations include:

-

Position of the Label: The ¹⁵N label should be placed in a metabolically stable position of the drug molecule to avoid loss of the label during metabolism.

-

Dosing: The dose of the ¹⁵N-labeled drug should be carefully chosen to be pharmacologically relevant and analytically detectable.

-

Sample Collection: A comprehensive set of biological samples should be collected at appropriate time points to capture the full ADME profile of the drug.

Data Analysis and Interpretation: From Raw Data to Biological Insight

The analysis and interpretation of data from ¹⁵N labeling experiments require specialized software and a thorough understanding of the underlying principles.

Key Steps in Data Analysis:

-

Mass Spectrometry Data Processing: Raw mass spectrometry data must be processed to identify and quantify the labeled and unlabeled peptides or metabolites. This involves peak picking, chromatographic alignment, and feature detection.

-

Correction for Natural Isotope Abundance: The natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) in unlabeled samples must be corrected for to ensure accurate quantification.[10][11]

-

Calculation of Isotope Enrichment and Ratios: The percentage of ¹⁵N incorporation (enrichment) and the ratios of labeled to unlabeled species are calculated.

-